Target Engagement Profile: Quantified Inhibition of HDAC1, HDAC6, and BRD4
HDAC/BET-IN-1 demonstrates a defined and quantifiable biochemical inhibition profile against its three primary targets, as determined by in vitro enzymatic assays. The compound exhibits a slightly higher potency for HDAC6 (IC50 = 0.067 μM) compared to HDAC1 (IC50 = 0.163 μM) and binds BRD4 with a Ki of 0.076 μM [1]. This balanced, submicromolar potency across the HDAC1/6 and BRD4 triad is a measurable characteristic that distinguishes it from other dual inhibitors. For instance, the dual inhibitor TW9 exhibits an IC50 of 0.29 μM for HDAC1, indicating a 1.8-fold lower potency against this specific isoform compared to HDAC/BET-IN-1 [2].
| Evidence Dimension | Biochemical inhibitory potency (IC50 / Ki) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 0.163 μM; HDAC6 IC50 = 0.067 μM; BRD4 Ki = 0.076 μM |
| Comparator Or Baseline | TW9 (HDAC1 IC50 = 0.29 μM; BRD4 IC50 = 0.074 μM); CI-994 (HDAC1 IC50 reported as less potent than TW9 in comparative studies) [2][3] |
| Quantified Difference | HDAC/BET-IN-1 is 1.8-fold more potent against HDAC1 than TW9. For HDAC6, HDAC/BET-IN-1's 0.067 μM IC50 provides a distinct isoform inhibition fingerprint compared to TW9's reported HDAC1 selectivity. |
| Conditions | In vitro enzymatic assays (HDAC1, HDAC6, BRD4) as reported on vendor datasheets and in primary literature. |
Why This Matters
The specific potency fingerprint informs selection for experiments focused on HDAC6 biology or requiring a more balanced HDAC1/BRD4 inhibition profile.
- [1] MedChemExpress (MCE). HDAC/BET-IN-1 Product Datasheet. View Source
- [2] Zhang X, et al. Characterization of a dual BET/HDAC inhibitor for treatment of pancreatic ductal adenocarcinoma. Int J Cancer. 2020;147(10):2847-2861. View Source
- [3] Bauer N, et al. Development of Potent Dual BET/HDAC Inhibitors via Pharmacophore Merging and Structure-Guided Optimization. ACS Chem Biol. 2024;19(2):266-279. View Source
